

"Isopropyl 2-Isopropylphenyl Ether" CAS number 14366-59-7 properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isopropyl 2-Isopropylphenyl Ether*

Cat. No.: B134431

[Get Quote](#)

Isopropyl 2-Isopropylphenyl Ether: A Comprehensive Technical Guide

CAS Number: 14366-59-7

Synonyms: 1-Isopropoxy-2-isopropylbenzene, o-Cumenyl Isopropyl Ether, Propofol EP Impurity K

Introduction

Isopropyl 2-isopropylphenyl ether, with the CAS registry number 14366-59-7, is an organic compound that has garnered interest in various chemical and pharmaceutical research areas. It is recognized as a significant impurity of the widely used intravenous anesthetic, propofol, designated as Propofol EP Impurity K.^{[1][2][3][4]} Beyond its relevance in pharmaceutical quality control, this ether derivative serves as a catalyst in rearrangement reactions for the preparation of o-alkylated phenols and has been utilized in the synthesis of potent subtype-selective retinoid X receptor (RXR) agonists. This guide provides a detailed overview of the known properties, synthesis, and analytical data for **Isopropyl 2-Isopropylphenyl Ether**, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physicochemical properties of **Isopropyl 2-Isopropylphenyl Ether** are summarized in the table below, compiled from various chemical data sources.

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₁₈ O	[1] [5] [6] [7]
Molecular Weight	178.27 g/mol	[1] [6] [7]
Appearance	Liquid, Colourless Oil	[7]
Boiling Point	93-96 °C at 4 Torr	[7]
Density	0.9446 g/cm ³	[7]
Solubility	Slightly soluble in Chloroform and Ethyl Acetate.	[7]
Storage Temperature	2-8 °C	[7]
InChI	InChI=1S/C12H18O/c1-9(2)11-7-5-6-8-12(11)13-10(3)4/h5-10H,1-4H3	[1] [5] [7]
InChIKey	KPXDDAHZRPCKJH-UHFFFAOYSA-N	[1] [5] [7]
Canonical SMILES	CC(C)C1=CC=CC=C1OC(C)C	[1] [5] [7]

Synthesis

The primary synthetic route to **Isopropyl 2-Isopropylphenyl Ether** is the Williamson ether synthesis. This method involves the reaction of a deprotonated alcohol (alkoxide) with an alkyl halide. In this specific synthesis, 2-isopropylphenol is deprotonated to its corresponding phenoxide, which then acts as a nucleophile, attacking isopropyl bromide to form the ether.

Experimental Protocol: Williamson Ether Synthesis

The following protocol is a detailed method for the synthesis of **Isopropyl 2-Isopropylphenyl Ether**:

Materials:

- 2-Isopropylphenol

- Methanol (dry)
- Sodium metal
- Isopropyl bromide
- Diethyl ether
- Claisen's alkali
- Anhydrous magnesium sulfate

Procedure:

- Preparation of Sodium Methoxide: In a suitable reaction vessel under a nitrogen atmosphere, react 13.1 g (0.57 mol) of sodium metal with 150 ml of dry methanol to prepare a solution of sodium methoxide.
- Formation of the Phenoxide: To the stirred solution of sodium methoxide, add a solution of 75 g (0.54 mol) of 2-isopropylphenol in 60 ml of methanol.
- Nucleophilic Substitution: To this stirred solution, add 82.2 g (0.66 mol) of isopropyl bromide dropwise over several hours.
- Reaction Completion: After the addition is complete, heat the reaction mixture at reflux overnight.
- Work-up:
 - Cool the mixture and filter to remove any solids.
 - Remove the methanol from the filtrate using a rotary evaporator.
 - Treat the residue with approximately equal volumes of diethyl ether and water.
 - Separate the aqueous phase and discard it.

- Wash the ether phase with Claisen's solution, adding water to facilitate phase separation. Retain the organic phase.
- Extract the combined aqueous phases with diethyl ether.
- Combine all organic phases and dry over anhydrous magnesium sulfate.
- Purification: Remove the diethyl ether by evaporation. Distill the residue to afford pure **Isopropyl 2-Isopropylphenyl Ether**.

[Click to download full resolution via product page](#)

*Workflow for the synthesis of **Isopropyl 2-Isopropylphenyl Ether**.*

Spectroscopic Data

Detailed experimental spectroscopic data for **Isopropyl 2-Isopropylphenyl Ether** is not widely available in the public domain. The following information is based on general principles of ether spectroscopy and data for structurally related compounds.

¹H NMR Spectroscopy (Predicted):

- Aromatic Protons: Signals expected in the range of δ 6.8-7.3 ppm.
- Isopropyl CH (on ether linkage): A septet is expected around δ 4.4-4.6 ppm.
- Isopropyl CH (on phenyl ring): A septet is expected around δ 3.2-3.4 ppm.
- Isopropyl CH₃ (on ether linkage): A doublet is expected around δ 1.3-1.4 ppm.
- Isopropyl CH₃ (on phenyl ring): A doublet is expected around δ 1.2-1.3 ppm.

¹³C NMR Spectroscopy (Predicted):

- Aromatic Carbons: Signals are expected in the range of δ 115-155 ppm.
- Isopropyl CH (on ether linkage): A signal is expected around δ 70-72 ppm.
- Isopropyl CH (on phenyl ring): A signal is expected around δ 26-28 ppm.
- Isopropyl CH_3 (on ether linkage): A signal is expected around δ 22-24 ppm.
- Isopropyl CH_3 (on phenyl ring): A signal is expected around δ 23-25 ppm.

Mass Spectrometry:

The fragmentation of ethers in mass spectrometry is characterized by several key pathways:

- α -cleavage: The most common fragmentation pathway for ethers is the cleavage of the C-C bond adjacent to the oxygen atom. For **Isopropyl 2-Isopropylphenyl Ether**, this would lead to the formation of stable carbocations.
- C-O bond cleavage: Cleavage of the carbon-oxygen bond can also occur, leading to the formation of an alkoxide radical and a carbocation.

Infrared (IR) Spectroscopy:

The IR spectrum of an ether is characterized by a strong C-O stretching absorption band.

- C-O Stretch: A strong, prominent band is expected in the region of 1050-1250 cm^{-1} . For aryl alkyl ethers, two distinct bands may be observed in this region.
- C-H Stretch (sp^3): Absorptions just below 3000 cm^{-1} are expected for the C-H bonds of the isopropyl groups.
- C-H Stretch (sp^2): Absorptions just above 3000 cm^{-1} are expected for the C-H bonds of the aromatic ring.
- C=C Stretch (Aromatic): Medium to weak absorptions are expected in the 1450-1600 cm^{-1} region.

Biological and Toxicological Profile

The biological activity and toxicological profile of **Isopropyl 2-Isopropylphenyl Ether** have not been extensively studied. The available information is primarily derived from its classification and its relationship to propofol.

GHS Classification:

The compound is classified as harmful if swallowed (Acute toxicity, oral).[\[1\]](#)

Relationship to Propofol:

As a known impurity of propofol (Propofol EP Impurity K), its toxicological impact is of interest in the context of the safety of propofol formulations.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) However, specific studies on the pharmacological or toxicological effects of this impurity are not readily available.

Other Reported Uses:

- It is used as a catalyst for the rearrangement of isopropoxybenzene in the synthesis of o-alkylated phenols.
- It has been used in the preparation of potent subtype-selective retinoid X receptor (RXR) agonists.

No specific signaling pathways or detailed mechanisms of action have been elucidated for **Isopropyl 2-Isopropylphenyl Ether** in the publicly available literature.

Conclusion

Isopropyl 2-Isopropylphenyl Ether is a compound of interest due to its role as a pharmaceutical impurity and its applications in organic synthesis. This guide has provided a summary of its physicochemical properties and a detailed protocol for its synthesis via the Williamson ether synthesis. While a complete set of experimental spectroscopic and biological data is not yet available, the information presented here serves as a valuable resource for researchers. Further studies are warranted to fully characterize the spectroscopic properties, biological activity, and toxicological profile of this compound to better understand its potential impacts and applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isopropyl 2-isopropylphenyl ether | C12H18O | CID 13531071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. veeprho.com [veeprho.com]
- 5. Page loading... [guidechem.com]
- 6. scbt.com [scbt.com]
- 7. bocsci.com [bocsci.com]
- To cite this document: BenchChem. ["Isopropyl 2-Isopropylphenyl Ether" CAS number 14366-59-7 properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b134431#isopropyl-2-isopropylphenyl-ether-cas-number-14366-59-7-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com